

An In-depth Technical Guide to Delta-2-Ceftazidime: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *delta-2-Ceftazidime*

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Introduction

Delta-2-Ceftazidime is a key impurity and degradation product of Ceftazidime, a third-generation cephalosporin antibiotic. The isomerization of the active delta-3 isomer of Ceftazidime to the inactive delta-2 form represents a critical aspect of its chemistry and stability. This transformation involves the migration of the double bond within the dihydrothiazine ring of the cephalosporin core.^[1] Understanding the chemical structure, properties, and formation of **delta-2-Ceftazidime** is paramount for the development, formulation, and quality control of Ceftazidime-based therapeutics. This technical guide provides a comprehensive overview of **delta-2-Ceftazidime**, including its chemical structure, physicochemical properties, and relevant experimental protocols.

Chemical Structure and Identification

Delta-2-Ceftazidime is structurally similar to its parent compound, Ceftazidime, with the key difference being the position of the double bond in the bicyclic core.

IUPAC Name: (6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate]^[2]

Chemical Formula: $C_{22}H_{22}N_6O_7S_2$ ^[3]

Molecular Weight: 546.58 g/mol [3]

CAS Number: 1000980-60-8[2]

Synonyms: Δ^2 -Ceftazidime, Ceftazidime Impurity A (EP), Ceftazidime Delta-3-Isomer (USP-RS) [2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of **delta-2-Ceftazidime** is presented in the table below, facilitating easy comparison.

Property	Value	References
Molecular Formula	C ₂₂ H ₂₂ N ₆ O ₇ S ₂	[3]
Molecular Weight	546.58 g/mol	[3]
Appearance	Off-White to Light Brown Solid	[1]
Melting Point	>136°C	[1]
Solubility	Sparingly soluble in aqueous solutions.	[1]
UV Absorption Maximum	Typically between 230 nm and 260 nm. Specific methods have utilized 254 nm and 255 nm.	[1]

Biological Activity

The isomerization from the delta-3 to the delta-2 position results in a significant loss of antibacterial activity. The structural change in **delta-2-Ceftazidime** impairs its ability to bind effectively to penicillin-binding proteins (PBPs), which are the essential targets for β -lactam antibiotics to inhibit bacterial cell wall synthesis.[1] Consequently, **delta-2-Ceftazidime** is considered an antibacterially inactive isomer.[1]

Experimental Protocols

Synthesis and Isolation

The formation of **delta-2-Ceftazidime** is primarily a result of the degradation of Ceftazidime. Therefore, its synthesis is typically achieved through the controlled degradation of the parent drug.

Protocol for Isomerization of Ceftazidime:

- **Dissolution:** Dissolve Ceftazidime in an aqueous solution. The pH of the solution is a critical factor, with basic conditions generally accelerating the isomerization to the delta-2 form.^[1]
- **Temperature Control:** The degradation process, including isomerization, is temperature-dependent. Maintaining a controlled temperature (e.g., 40°C) can be used to accelerate the formation of **delta-2-Ceftazidime**.^[5] It is crucial to avoid excessive heat which can lead to further degradation products.
- **Monitoring:** The progress of the isomerization can be monitored using High-Performance Liquid Chromatography (HPLC) by observing the decrease in the Ceftazidime peak and the increase in the **delta-2-Ceftazidime** peak.
- **Isolation:** Once a significant amount of **delta-2-Ceftazidime** has formed, it can be isolated and purified using preparative HPLC.

Note: To prevent degradation during storage, synthesized **delta-2-Ceftazidime** should be stored at low temperatures, such as -20°C.^[1]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) are the primary techniques for the identification and quantification of **delta-2-Ceftazidime**.

High-Performance Liquid Chromatography (HPLC) Method:

- **Column:** A reversed-phase C18 column is commonly used. For example, an Alltima C18 column (250 mm x 4.6 mm, 5 µm) has been shown to be effective.^[6]
- **Mobile Phase:** A gradient elution using a mixture of an aqueous buffer and an organic solvent is typical.

- Aqueous Phase: Phosphate buffer (e.g., 22.6 g/L ammonium dihydrogen phosphate, adjusted to pH 3.9 with phosphoric acid).[6]
- Organic Phase: Acetonitrile.[6]
- Flow Rate: A flow rate of approximately 1.3 mL/min is often employed.[6]
- Column Temperature: Maintaining a constant column temperature, for instance at 35°C, ensures reproducibility.[6]
- Detection: UV detection at a wavelength between 250 nm and 260 nm is suitable, with 255 nm being a commonly used wavelength.[1][6]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation:

- Ionization: Electrospray ionization (ESI) in positive mode is effective for ionizing **delta-2-Ceftazidime**.
- Mass Analysis: A quadrupole mass spectrometer can be used to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments. The protonated molecule $[M+H]^+$ of **delta-2-Ceftazidime** would be observed at m/z 547.
- Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which provides further structural confirmation and helps in differentiating it from other impurities.

Degradation Pathway and Experimental Workflow

The primary pathway for the formation of **delta-2-Ceftazidime** is through the isomerization of the active delta-3 isomer of Ceftazidime. This is a significant degradation pathway that impacts the stability and efficacy of the drug.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Delta-2-Ceftazidime: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193858#delta-2-ceftazidime-chemical-structure-and-properties]

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Phone: (601) 213-4426

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